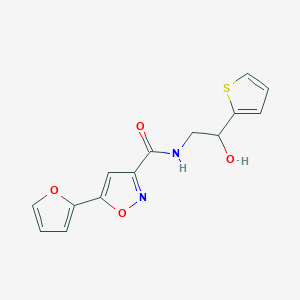

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In

Scientific Research Applications

Antiprotozoal and Antimicrobial Applications

Compounds structurally related to 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide have been studied for their potential antiprotozoal activities. For instance, derivatives of 3,5-diphenylisoxazoles, which share a similar isoxazole core, exhibited significant in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds showed higher cytotoxic indices compared to furamidine, indicating their potential as antiprotozoal agents with improved selectivity and efficacy (Patrick et al., 2007). Furthermore, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to furan compounds, displayed strong in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their potential as new antiprotozoal agents (Ismail et al., 2004).

Synthesis and Characterization of Organic Ligands

Research on furan ring-containing organic ligands, such as the synthesis of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives, has highlighted their chelating properties and antimicrobial activity. These compounds form complexes with transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+, which were characterized by various analytical and spectral studies. The antimicrobial activities of these ligands and their metal complexes against human pathogenic bacteria have been documented, offering insights into their potential applications in developing new antimicrobial agents (Patel, 2020).

Enzymatic Synthesis of Biobased Polyesters

In the context of materials science, 2,5-bis(hydroxymethyl)furan, a compound related to the furan family, has been utilized as a biobased rigid diol for the enzymatic synthesis of novel polyesters. These furan-based polyesters, synthesized using Candida antarctica Lipase B, exhibited molecular weights around 2000 g/mol, showcasing the potential of furan derivatives in creating sustainable and biodegradable polymeric materials (Jiang et al., 2014).

properties

IUPAC Name |

5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-10(13-4-2-6-21-13)8-15-14(18)9-7-12(20-16-9)11-3-1-5-19-11/h1-7,10,17H,8H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKVAQCGTHVTTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)

![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)

![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B2362654.png)

![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)